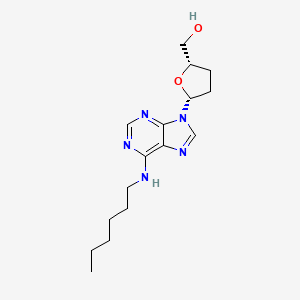
Adenosine, 2',3'-dideoxy-N-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2’,3’-dideoxy-N-hexyl- is a modified nucleoside analog that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This structural modification makes it a valuable compound in various scientific research fields, particularly in the study of nucleic acids and their interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 2’,3’-dideoxy-N-hexyl- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor, followed by deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of adenosine, 2’,3’-dideoxy-N-hexyl- often employs large-scale synthesis techniques that utilize environmentally friendly reagents and conditions. The use of enzymes, such as adenosine deaminase, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 2’,3’-dideoxy-N-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nucleobase or the ribose ring.
Substitution: Substitution reactions, particularly at the nucleobase, can lead to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophilic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized nucleoside derivatives, while substitution reactions can produce various nucleobase-modified analogs .
Aplicaciones Científicas De Investigación
Adenosine, 2’,3’-dideoxy-N-hexyl- has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of nucleoside analogs.
Biology: The compound is employed in research on DNA and RNA interactions, as well as in the study of enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the synthesis of modified oligonucleotides for various industrial applications
Mecanismo De Acción
The mechanism of action of adenosine, 2’,3’-dideoxy-N-hexyl- involves its incorporation into nucleic acids, where it acts as a chain-terminating inhibitor of DNA polymerase. This inhibition occurs due to the lack of hydroxyl groups at the 2’ and 3’ positions, preventing the formation of phosphodiester bonds necessary for DNA chain elongation . The compound targets DNA polymerase and other enzymes involved in nucleic acid synthesis, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog lacking hydroxyl groups at the 2’ and 3’ positions.
2’,5’-Dideoxyadenosine: A similar compound with a different deoxygenation pattern on the ribose ring.
Uniqueness
Adenosine, 2’,3’-dideoxy-N-hexyl- is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its N-hexyl substitution enhances its lipophilicity and potential interactions with biological membranes, making it a valuable tool in various research applications .
Propiedades
Número CAS |
134720-13-1 |
|---|---|
Fórmula molecular |
C16H25N5O2 |
Peso molecular |
319.40 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[6-(hexylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C16H25N5O2/c1-2-3-4-5-8-17-15-14-16(19-10-18-15)21(11-20-14)13-7-6-12(9-22)23-13/h10-13,22H,2-9H2,1H3,(H,17,18,19)/t12-,13+/m0/s1 |
Clave InChI |
KFLVZRNCRCQSQF-QWHCGFSZSA-N |
SMILES isomérico |
CCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO |
SMILES canónico |
CCCCCCNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


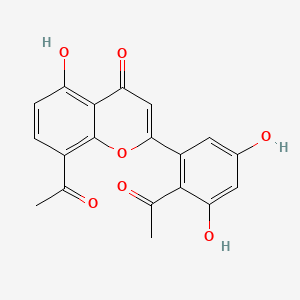
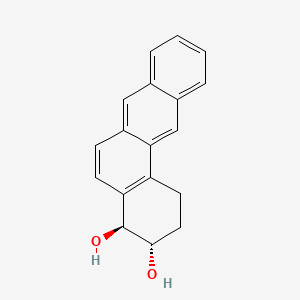
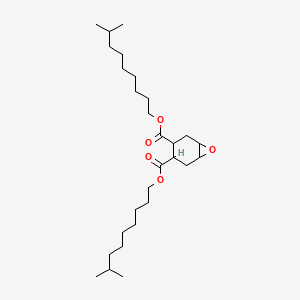

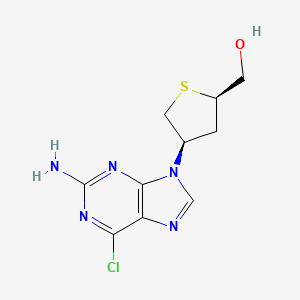
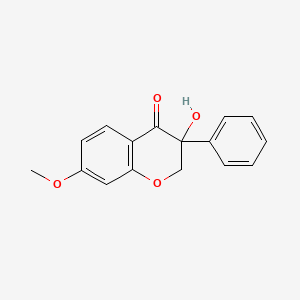
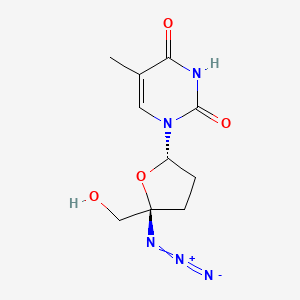
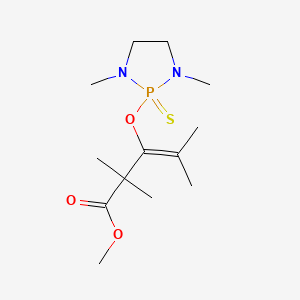
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
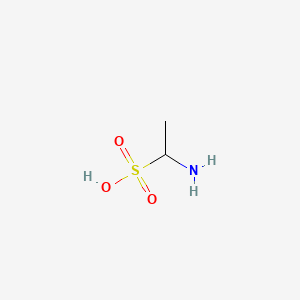
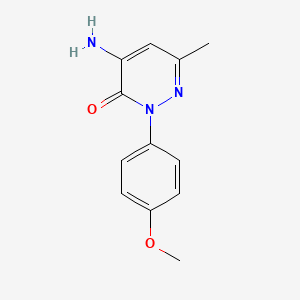
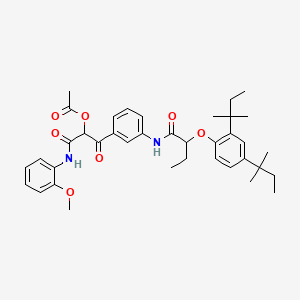
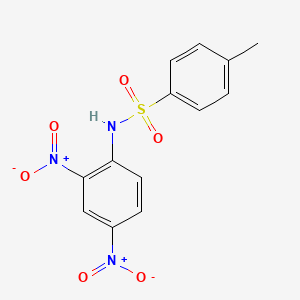
![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
